molecular formula C12H17F2N3O2 B2605066 3-(difluoromethyl)-1-methyl-N-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxamide CAS No. 2326122-31-8

3-(difluoromethyl)-1-methyl-N-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2605066
CAS No.: 2326122-31-8
M. Wt: 273.284
InChI Key: SBTWYMVMCAAKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(difluoromethyl)-1-methyl-N-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxamide is a chemical compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, along with an oxan-4-ylmethyl group attached to the carboxamide functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-methyl-N-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method starts with the halogenation of 1,3-dimethylpyrazole to obtain 4-halogen-1,3-dimethyl-1H-pyrazole. This intermediate is then subjected to bromination and hydrolysis to yield 4-halogen-1-methyl-1H-pyrazole-3-formaldehyde. Subsequent reaction with a fluorination reagent produces 4-halogen-3-difluoromethyl-1-methylpyrazole. Finally, the target compound is obtained through a reaction with oxan-4-ylmethylamine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-methyl-N-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-(difluoromethyl)-1-methyl-N-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methyl-N-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as succinate dehydrogenase, disrupting cellular respiration in fungi and bacteria. The difluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(difluoromethyl)-1-methyl-N-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxan-4-ylmethyl group further distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability .

Properties

IUPAC Name

3-(difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3O2/c1-17-7-9(10(16-17)11(13)14)12(18)15-6-8-2-4-19-5-3-8/h7-8,11H,2-6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTWYMVMCAAKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.